(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a complex structure with multiple functional groups, including methoxy groups, a thiazole ring, and an acrylamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the thiazole ring, followed by the introduction of the m-tolyl group. The acrylamide moiety can be introduced through a reaction with acryloyl chloride under basic conditions. The final step would involve the coupling of the 3,4-dimethoxyphenyl group to the acrylamide intermediate.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 3,4-dimethoxybenzaldehyde, while reduction of the acrylamide moiety could yield the corresponding amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole ring and acrylamide moiety suggests that this compound could interact with biological macromolecules, potentially leading to bioactive properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings. The unique chemical structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acrylamide: Similar structure but with a phenyl group instead of an m-tolyl group.
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)acrylamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(o-tolyl)thiazol-4-yl)ethyl)acrylamide: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-5-4-6-18(13-16)23-25-19(15-29-23)11-12-24-22(26)10-8-17-7-9-20(27-2)21(14-17)28-3/h4-10,13-15H,11-12H2,1-3H3,(H,24,26)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLVAMZDCMEJSF-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.